

Spectroscopic and Analytical Characterization of Calcitriol Impurity C: A Technical Guide

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. The synthesis and manufacturing of calcitriol can lead to the formation of various impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity. This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of Calcitriol Impurity C.

While specific raw spectroscopic data (NMR, MS, IR) for Calcitriol Impurity C is not publicly available and is typically provided by commercial suppliers upon purchase of the reference standard, this guide furnishes representative experimental protocols and summarizes the known chemical properties of the impurity. This information is intended to assist researchers and drug development professionals in establishing analytical methods for the identification and quantification of this impurity.

Chemical and Physical Data of Calcitriol Impurity C

A summary of the key identification parameters for Calcitriol Impurity C is presented in the table below. This information has been compiled from various chemical and pharmaceutical suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Parameter	Value
Chemical Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][3][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3][5]
Synonyms	Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct[1][3][4][6]
CAS Number	86307-44-0[1][2][3][4][6][8]
Molecular Formula	C35H49N3O5[1][3][4][7]
Molecular Weight	591.78 g/mol [2][3][5]
Appearance	White to Off-White Solid[3]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Calcitriol Impurity C are not publicly available. However, the following sections provide representative methodologies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy based on standard analytical practices for vitamin D analogues and related organic compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific detection of Calcitriol Impurity C. The impurity itself is a Diels-Alder adduct formed from pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a derivatizing agent commonly used to enhance the ionization efficiency of vitamin D metabolites.

Sample Preparation and Derivatization:

- Solid-Phase Extraction (SPE): For samples in a complex matrix such as plasma, an initial clean-up step using SPE is recommended to remove interfering substances.[9]
- Derivatization: To a solution of the sample containing Calcitriol Impurity C (or to form the adduct from pre-calcitriol), add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile. The reaction is typically rapid and can be performed at room temperature.[10][11]

Instrumentation and Analytical Conditions:

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is commonly used for the separation of vitamin D metabolites and their adducts.[12]
 - Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile is typically employed.[11]
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
- Mass Spectrometry (MS):
 - Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally used.[9][11]
 - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
 - Data Acquisition: Data can be acquired in full scan mode to identify the molecular ion or in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, targeting specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like Calcitriol Impurity C. Both ^1H and ^{13}C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Sample Preparation:

- Dissolve a sufficient amount of the purified Calcitriol Impurity C standard (typically 1-10 mg) in a deuterated solvent (e.g., deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD)).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be required.
- 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid Calcitriol Impurity C standard directly onto the ATR crystal.
- Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

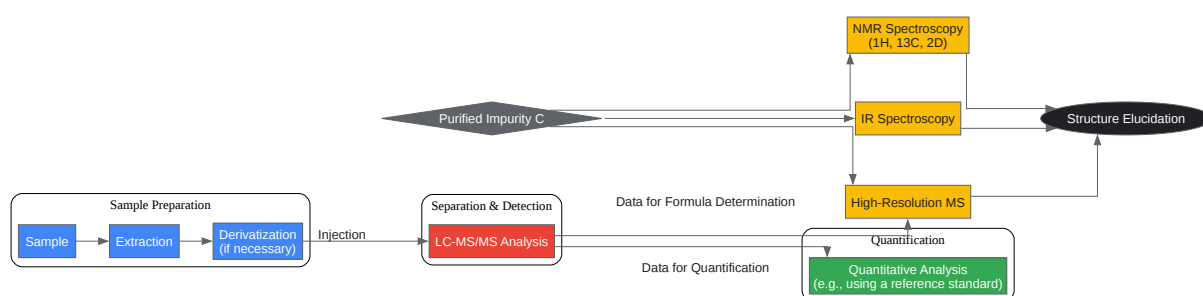
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Measurement Range: Typically scan from 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorption bands corresponding to specific functional groups, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=O (carbonyl from the triazoline-dione moiety), and C=C (alkene and aromatic).

Visualizations

Analytical Workflow for Calcitriol Impurity C Characterization

The following diagram illustrates a typical workflow for the identification and characterization of Calcitriol Impurity C in a pharmaceutical sample.



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Analytical Workflow for Calcitriol Impurity C

This workflow begins with sample preparation, which may include extraction and derivatization. The sample is then analyzed by LC-MS/MS for separation and initial detection. For complete structural confirmation, the purified impurity is subjected to NMR and IR spectroscopy, as well as high-resolution mass spectrometry. Finally, a validated analytical method is used for the quantification of the impurity in the drug substance or product.

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